molecular formula C7H9N3O3 B14631595 N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine CAS No. 55684-46-3

N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine

Cat. No.: B14631595
CAS No.: 55684-46-3
M. Wt: 183.16 g/mol
InChI Key: FLADHHOENGVJOL-UHFFFAOYSA-N
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Description

N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine is a compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine can be achieved through various methods. One efficient approach involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. A green and cost-effective method uses Montmorillonite-KSF as a reusable and heterogeneous catalyst under solvent-free conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvent-free conditions also makes the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the glycine moiety can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidine ring.

Major Products

The major products formed from these reactions include various substituted pyrimidinones, which can have enhanced biological activities. For example, the oxidation of this compound can yield N-(5-Methyl-6-hydroxy-1,6-dihydropyrimidin-2-yl)glycine .

Scientific Research Applications

N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by interfering with their metabolic pathways . Molecular docking studies have provided insights into its binding mode and interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique biological activities. Its glycine moiety allows for interactions with a broader range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

CAS No.

55684-46-3

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

2-[(5-methyl-6-oxo-1H-pyrimidin-2-yl)amino]acetic acid

InChI

InChI=1S/C7H9N3O3/c1-4-2-8-7(10-6(4)13)9-3-5(11)12/h2H,3H2,1H3,(H,11,12)(H2,8,9,10,13)

InChI Key

FLADHHOENGVJOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(NC1=O)NCC(=O)O

Origin of Product

United States

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